(3-bromopropoxy)(tert-butyl)diphenylsilane
Description
Historical Context of Organosilicon Reagents in Synthetic Chemistry
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which included the synthesis of alkylsilanes and arylsilanes using Grignard reagents, opened the door to the development of silicone polymers. wikipedia.org A significant leap forward occurred in the 1940s with the invention of the direct process for synthesizing organochlorosilanes, a method that is still used to produce about 1 million tons of organosilicon compounds annually. wikipedia.org This period marked the beginning of the industrial-scale production of silicones and the recognition of their vast application potential. richsilicone.com
Overview of Silyl (B83357) Ethers as Protecting Groups and Synthetic Intermediates
Silyl ethers are a class of chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group. wikipedia.org They are most commonly employed as protecting groups for alcohols, a crucial strategy in multi-step organic synthesis to prevent unwanted reactions of the hydroxyl group. wikipedia.orgpearson.comlibretexts.org The utility of silyl ethers stems from the ability to tune their stability and reactivity by altering the substituents on the silicon atom. tandfonline.com
The tert-butyldiphenylsilyl (TBDPS) group, a component of the title compound, is a widely used protecting group. The formation of silyl ethers, a process known as silylation, typically involves the reaction of an alcohol with a silyl halide in the presence of a base. wikipedia.org The removal of the silyl group, or deprotection, can be achieved under specific conditions, often using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond. organic-chemistry.org The selective installation and removal of different silyl ethers on a single molecule allows for complex synthetic sequences. tandfonline.com
Table 1: Common Silyl Ether Protecting Groups
| Silyl Group | Abbreviation | Common Precursor | Relative Stability |
| Trimethylsilyl (B98337) | TMS | Trimethylsilyl chloride | Low |
| Triethylsilyl | TES | Triethylsilyl chloride | Moderate |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride | High |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | Very High |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | Very High |
This table is for illustrative purposes and relative stabilities can be influenced by specific reaction conditions.
Structural Features and Chemical Reactivity Potential of the Bromopropylsilane Moiety
The (3-bromopropoxy)(tert-butyl)diphenylsilane molecule possesses two key functional groups: the bulky and stable tert-butyldiphenylsilyl ether and a primary alkyl bromide. This bifunctionality is central to its synthetic utility. The TBDPS group provides robust protection for a hydroxyl group, being stable to a wide range of reaction conditions.
The bromopropyl portion of the molecule introduces a reactive handle for various nucleophilic substitution and coupling reactions. The bromine atom can be displaced by a wide array of nucleophiles, allowing for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a sequence of reactions where the silyl ether protects a hydroxyl group while the bromopropyl moiety undergoes transformation, or vice versa.
Research Scope and Objectives Pertaining to this compound
Research involving this compound primarily focuses on its application as a bifunctional linker and building block in the synthesis of complex organic molecules. The key objectives of its use are to:
Introduce a protected hydroxyl group: The silyl ether functionality allows for the introduction of a masked alcohol that can be deprotected at a later synthetic stage.
Facilitate chain extension and functionalization: The bromopropyl group serves as an electrophilic site for the attachment of various molecular fragments.
Enable the synthesis of heterocycles: Intramolecular reactions between a nucleophile and the bromopropyl group can lead to the formation of cyclic structures.
While specific research on "this compound" is not as extensively documented in readily available literature as its more common analogue, (3-bromopropoxy)-tert-butyldimethylsilane, its reactivity can be inferred from the known chemistry of TBDPS ethers and alkyl bromides. The tert-butyldimethylsilyl analogue is known to be a useful alkylating agent in the synthesis of various compounds, including those with pharmaceutical applications. sigmaaldrich.comchemicalbook.com
Properties
CAS No. |
177338-13-5 |
|---|---|
Molecular Formula |
C19H25BrOSi |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromopropoxy Tert Butyl Diphenylsilane
Established Synthetic Pathways via Alcohol Derivatization and Silylation
The most common and direct method for the synthesis of (3-bromopropoxy)(tert-butyl)diphenylsilane involves the derivatization of an alcohol, specifically 3-bromopropan-1-ol, through a silylation reaction. This approach leverages the well-established reactivity of halosilanes with alcohols to form stable silyl (B83357) ethers.
Reaction of 3-Bromopropan-1-ol with Halosilanes
The cornerstone of this synthetic strategy is the nucleophilic attack of the hydroxyl group of 3-bromopropan-1-ol on the silicon atom of a suitable halosilane. The reagent of choice for introducing the tert-butyldiphenylsilyl group is tert-butyl(chloro)diphenylsilane. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
The general reaction is as follows:
HO-(CH₂)₃-Br + (t-Bu)(Ph)₂SiCl → (t-Bu)(Ph)₂Si-O-(CH₂)₃-Br + HCl
Commonly employed bases include tertiary amines such as triethylamine (B128534) or imidazole. Imidazole is often preferred as it can also act as a catalyst for the silylation reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being frequently used to ensure the solubility of the reactants and to prevent side reactions.
A typical laboratory-scale synthesis would involve the slow addition of tert-butyl(chloro)diphenylsilane to a solution of 3-bromopropan-1-ol and a base in an appropriate solvent at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.
Optimization of Reaction Conditions and Reagent Stoichiometry
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is necessary. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
| Parameter | Condition | Rationale |
| Silylating Agent | tert-Butyl(chloro)diphenylsilane | Provides the desired tert-butyldiphenylsilyl protecting group. |
| Alcohol | 3-Bromopropan-1-ol | The precursor providing the bromopropoxy moiety. |
| Base | Imidazole, Triethylamine | Neutralizes HCl byproduct; Imidazole can also catalyze the reaction. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic solvents that facilitate the reaction without interference. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Stoichiometry | Slight excess of silylating agent and base | Ensures complete conversion of the starting alcohol. |
Research into the silylation of alcohols has shown that using a slight excess (typically 1.1 to 1.5 equivalents) of the silylating agent and the base relative to the alcohol can lead to higher yields by ensuring the complete consumption of the starting alcohol. The reaction progress is often monitored by thin-layer chromatography (TLC) to determine the point of complete conversion.
Alternative Synthetic Routes and Precursor Utilization
While the direct silylation of 3-bromopropan-1-ol is the most straightforward approach, alternative synthetic strategies could be envisaged, particularly for specialized applications or when aiming to avoid certain reagents.
One potential alternative involves a two-step process starting from a different precursor. For instance, one could begin with a diol, such as propane-1,3-diol, and selectively protect one hydroxyl group with the tert-butyldiphenylsilyl group. The remaining free hydroxyl group could then be converted to a bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). This route offers the advantage of starting from a more readily available and less expensive diol, but it introduces additional synthetic steps and the need for careful control of regioselectivity.
Another conceivable, though less common, approach could involve the reaction of a silyl hydride, such as (tert-butyl)diphenylsilane, with 3-bromopropan-1-ol under specific catalytic conditions that promote dehydrogenative coupling. However, this method is generally less utilized for simple alcohol protections compared to the halosilane route.
Scale-Up Considerations and Process Intensification in Synthesis Research
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges that necessitate process intensification.
Key considerations for scale-up include:
Heat Management: The silylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. This may require the use of jacketed reactors with precise temperature control.
Reagent Addition: The rate of addition of the silylating agent and the base becomes more critical on a larger scale to ensure localized concentration and temperature gradients are minimized.
Mixing: Efficient mixing is essential to ensure homogeneity throughout the reaction vessel, which can be challenging in large reactors.
Work-up and Purification: The work-up procedure, which typically involves aqueous extraction to remove the base hydrochloride salt and excess reagents, needs to be adapted for large volumes. Subsequent purification by distillation or chromatography must also be scalable.
Solvent and Reagent Choice: On a large scale, the cost, toxicity, and environmental impact of solvents and reagents become more significant factors. The feasibility of recycling solvents should also be evaluated.
Process intensification strategies could involve the use of continuous flow reactors. Flow chemistry offers advantages such as superior heat and mass transfer, precise control over reaction parameters, and the potential for safer operation, especially for exothermic reactions.
Purification Techniques and Purity Assessment Methodologies
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts such as the hydrochloride salt of the base, and any side products.
A standard purification protocol involves the following steps:
Aqueous Work-up: The reaction mixture is typically quenched with water or an aqueous solution to dissolve the hydrochloride salt. The organic layer is then separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is then purified. For laboratory-scale preparations, flash column chromatography on silica (B1680970) gel is a common and effective method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to separate the desired product from less polar impurities and more polar byproducts. For larger quantities, vacuum distillation can be an efficient purification method, provided the compound is thermally stable at the required distillation temperatures.
The purity of the final product is assessed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and to detect any proton- or carbon-containing impurities.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the Si-O-C bond, and the absence of the starting alcohol's O-H stretch.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of the product, often by comparing it to the starting materials.
A high-purity sample of this compound should appear as a single spot on a TLC plate and show the expected signals in its NMR and mass spectra.
Reactivity and Mechanistic Investigations of 3 Bromopropoxy Tert Butyl Diphenylsilane
Nucleophilic Substitution Reactions Involving the Bromine Atom
The primary alkyl bromide functionality in (3-bromopropoxy)(tert-butyl)diphenylsilane is susceptible to nucleophilic attack, making the compound an effective alkylating agent. smolecule.com The bromine atom serves as a good leaving group, facilitating the formation of a new carbon-nucleophile bond. These reactions typically proceed via an SN2 mechanism, given the unhindered nature of the primary carbon bearing the halogen.
The electrophilic carbon attached to the bromine readily reacts with a wide array of soft and hard nucleophiles. This allows for the introduction of the protected 3-hydroxypropyl chain into various molecular scaffolds. For the closely related compound, (3-bromopropoxy)-tert-butyldimethylsilane, its utility as an alkylating agent has been demonstrated with nucleophiles such as amines and the methyl ester of L-tyrosine. sigmaaldrich.com This reactivity is directly analogous to that of this compound. The general scheme for this transformation involves the displacement of the bromide ion by a nucleophile (Nu:⁻), as depicted below.
Scheme 1: General Nucleophilic Substitution Reaction R-O-CH₂CH₂CH₂-Br + Nu:⁻ → R-O-CH₂CH₂CH₂-Nu + Br⁻ where R = Si(t-Bu)(Ph)₂
The table below summarizes representative alkylation reactions with various nucleophiles, illustrating the broad scope of this transformation.
| Nucleophile Category | Specific Nucleophile Example | Resulting Functional Group |
| Oxygen Nucleophiles | Phenoxides, Carboxylates | Ether, Ester |
| Nitrogen Nucleophiles | Amines, Azides, Phthalimides | Amine, Azide, N-Alkylphthalimide |
| Sulfur Nucleophiles | Thiolates, Thiocyanates | Thioether, Thiocyanate |
| Carbon Nucleophiles | Cyanides, Enolates, Organocuprates | Nitrile, C-Alkylated Product |
Nucleophilic substitution reactions at the primary carbon of this compound are expected to proceed through a classic SN2 (bimolecular nucleophilic substitution) mechanism. A key feature of the SN2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This leads to a Walden inversion, or an inversion of the stereochemical configuration at the reaction center.
However, in the specific case of this compound, the carbon atom undergoing substitution (C1 of the propoxy chain) is not a stereocenter as it is not attached to four different groups. Consequently, the inversion of configuration does not result in a distinct stereoisomer. The concept remains mechanistically important, especially when considering reactions on chiral substrates or with chiral nucleophiles, where the stereochemical outcome is critical. The transition state involves a pentacoordinate carbon atom, and the stereospecificity of the SN2 pathway ensures a predictable and controlled introduction of the new functional group.
Silyl (B83357) Ether Cleavage and Deprotection Strategies
The tert-butyldiphenylsilyl (TBDPS) ether is a widely used protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its significant steric bulk and electronic properties, which confer high stability towards a range of reaction conditions, particularly acidic media. wikipedia.org Cleavage of the Si-O bond, or desilylation, is a crucial step to unmask the alcohol, and it is typically achieved under specific acidic conditions or, more commonly, with fluoride-based reagents. The stability of the TBDPS group is notably greater than that of other common silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). wikipedia.org
The TBDPS group is exceptionally robust against acidic hydrolysis compared to other silyl ethers. wikipedia.org For instance, it remains intact under conditions that readily cleave TBDMS or trityl ethers, such as 80% aqueous acetic acid. wikipedia.org The mechanism for acid-catalyzed desilylation involves the protonation of the ether oxygen, making it a better leaving group. This is followed by the departure of the protonated alcohol and subsequent attack of a nucleophile (e.g., water) on the resulting silyl cation, or a concerted SN2-type attack of a nucleophile on the silicon atom.
Due to its high stability, more forcing conditions are often required for the acidic cleavage of TBDPS ethers. tandfonline.comtandfonline.com Microwave heating in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water has been shown to accelerate the deprotection of some silyl ethers, although TBDPS groups generally exhibit high stability even under these conditions. tandfonline.comtandfonline.com
Table 1: Comparative Stability of Silyl Ethers to Acidic Conditions
| Silyl Group | Reagent/Conditions | Stability | Reference |
| TBDMS | 2:1 Acetic Acid / Water | Labile | organic-chemistry.org |
| TES | Acetic Acid/THF/Water, 125°C, 5 min (Microwave) | Labile | tandfonline.com |
| TBDPS | 80% Acetic Acid | Stable | wikipedia.org |
| TBDPS | 50% Trifluoroacetic Acid | Stable | wikipedia.org |
| TBDPS | Acetic Acid/THF/Water, 125°C, 5 min (Microwave) | Stable | tandfonline.comtandfonline.com |
The most common and effective method for cleaving silyl ethers, including the robust TBDPS group, involves the use of fluoride (B91410) ions (F⁻). nih.gov The exceptional strength of the newly formed silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, provides a powerful thermodynamic driving force for the reaction. organic-chemistry.orgnih.gov
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate (a fluorosiliconate). nih.gov This intermediate then collapses, breaking the Si-O bond and releasing the alkoxide, which is subsequently protonated by the solvent or during workup to yield the free alcohol.
Common fluoride sources used for this purpose include tetra-n-butylammonium fluoride (TBAF) in THF, hydrogen fluoride (HF) complexes like HF-pyridine, and potassium fluoride (KHF₂). organic-chemistry.orgnih.govgelest.com While TBAF is widely used, conditions can often be tuned to achieve selective deprotection. For example, it is possible to cleave a TBDPS group in the presence of a more stable triisopropylsilyl (TIPS) group using certain fluoride reagents. wikipedia.org
Radical Reactions and Halogen Atom Transfer Processes
The carbon-bromine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. A prominent pathway for this is through Halogen-Atom Transfer (XAT). In XAT reactions, a radical species abstracts the halogen atom from the alkyl halide, generating a carbon-centered radical. youtube.com
Recent advancements have shown that amine-ligated boryl radicals, generated under photocatalytic conditions, are highly effective at activating alkyl bromides and iodides via XAT. nih.govrsc.orgrsc.orgresearchgate.net This process transforms the alkyl bromide into an alkyl radical. This resulting radical is a versatile intermediate that can engage in a variety of subsequent transformations, such as addition to alkenes or alkynes, or cyclization reactions. youtube.comnih.gov
For this compound, this methodology would involve the abstraction of the bromine atom by a photochemically generated boryl radical to form the 3-(tert-butyldiphenylsilyloxy)propyl radical. This radical intermediate could then be trapped by a suitable radical acceptor, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the terminal position of the propyl chain, all while keeping the silyl ether intact. This modern synthetic strategy provides a metal-free alternative for the functionalization of alkyl halides. nih.govrsc.org
Formation and Reactivity of Carbon-Centered Radicals
No studies were identified that describe the formation of carbon-centered radicals from this compound. The scientific literature does not appear to contain reports on the homolytic cleavage of the C-Br bond of this specific compound to generate a 3-(tert-butyldiphenylsiloxy)propyl radical, nor any subsequent reactivity studies of such a radical species.
Silane-Mediated Radical Reductions and Functionalizations
There is no available research detailing the use of this compound as a mediator in radical reduction or functionalization reactions. The literature does not provide examples of this compound being used in chain transfer processes or other radical-mediated transformations.
Catalytic Transformations Utilizing the Compound
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Organosilanes
No publications were found that report the use of this compound as a coupling partner in transition-metal-catalyzed cross-coupling reactions. There is no evidence in the searched literature of this compound participating in reactions such as Suzuki, Heck, Negishi, or other similar palladium- or transition-metal-catalyzed processes where the silane (B1218182) moiety would act as an organometallic reagent. While a patent does mention the use of this compound in a synthesis, the described reaction is a simple alkylation and not a transition-metal-catalyzed cross-coupling. google.com
Other Catalytic Applications in C-X and C-C Bond Formation
Beyond the specific area of cross-coupling, no other catalytic applications for this compound in either C-X or C-C bond formation were found in the scientific literature.
The requested detailed article on the reactivity and catalytic applications of this compound cannot be generated due to a lack of available scientific data and research publications on this specific compound within the outlined topics. The compound is commercially available and has been mentioned in patent literature as a reagent for alkylation, but detailed studies on its radical chemistry and catalytic reactions appear to be unpublished. google.com
Strategic Applications of 3 Bromopropoxy Tert Butyl Diphenylsilane in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecule Construction
The structure of (3-bromopropoxy)(tert-butyl)diphenylsilane, featuring a robust tert-butyldiphenylsilyl (TBDPS) ether and a terminal bromine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. smolecule.com The TBDPS group provides stable protection for a hydroxyl functionality, while the bromopropyl chain serves as a reactive electrophile for carbon-carbon and carbon-heteroatom bond formation. smolecule.com
While specific examples of the direct incorporation of this compound into the total synthesis of a named natural product are not extensively documented in readily available literature, its potential utility is evident. The TBDPS protecting group is widely employed in natural product synthesis due to its high stability towards a broad range of reaction conditions, including acidic and basic environments, and many redox reagents. wikipedia.orgnih.gov The three-carbon linker provided by the propoxy chain is a common motif in many natural products. Therefore, this reagent is well-suited for introducing a protected hydroxyl group tethered to a three-carbon chain, which can be elaborated at a later stage of a synthetic sequence.
The general strategy would involve the alkylation of a nucleophilic substrate with this compound, followed by further transformations of the core structure and eventual deprotection of the TBDPS ether to reveal the primary alcohol. This approach allows for the late-stage introduction of a hydroxyl group, which can be crucial for the biological activity of the target molecule.
In the realm of pharmaceutical chemistry, the development of efficient routes to key intermediates is a critical endeavor. This compound serves as a valuable reagent for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for the introduction of a protected hydroxyl group and a linker, which can be used to connect different fragments of a drug molecule or to introduce a solubilizing or metabolically stable group.
Although detailed research findings on the specific use of this compound for constructing particular pharmaceutical intermediates are limited in the public domain, its application can be inferred from the known reactivity of its constituent parts. For instance, the bromopropyl moiety can react with various nucleophiles such as amines, thiols, and carbanions to build up the carbon skeleton of a drug candidate. The robust TBDPS ether ensures that the hydroxyl group remains masked during these transformations, only to be revealed when needed. wikipedia.orgchemicalbook.com
The following table illustrates potential reactions for the construction of pharmaceutical intermediates using this compound:
| Nucleophile | Product Type | Potential Therapeutic Area |
| Primary/Secondary Amine | Amino alcohol derivative | CNS agents, antivirals |
| Thiol | Thioether alcohol derivative | Anti-inflammatories, enzyme inhibitors |
| Phenoxide | Aryl ether alcohol derivative | Cardiovascular drugs, anticancer agents |
| Enolate | Keto alcohol derivative | Steroids, prostaglandins |
Role as a Dual-Function Reagent: Protecting Group and Electrophile
The primary strategic advantage of this compound lies in its dual functionality. smolecule.com It concurrently acts as a protecting group for a primary alcohol and as an electrophilic alkylating agent.
The tert-butyldiphenylsilyl (TBDPS) group is a sterically hindered silyl (B83357) ether known for its exceptional stability. wikipedia.orgnumberanalytics.com It is resistant to a wide range of acidic conditions that would cleave other silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl). wikipedia.orgchem-station.com It is also stable under many basic and nucleophilic conditions. wikipedia.org This robustness allows for a wide variety of chemical transformations to be performed on the rest of the molecule without affecting the protected hydroxyl group. nih.gov The TBDPS group is typically cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). nih.govresearchgate.net
The bromopropyl group provides a reactive electrophilic center. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (S_N2). This allows for the straightforward attachment of this three-carbon unit to a wide array of nucleophiles, including amines, amides, thiols, carboxylates, and stabilized carbanions.
This dual nature is particularly useful in multi-step syntheses where a protected hydroxyl group needs to be carried through several synthetic steps before being unmasked or where a linker is required to connect two molecular fragments.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3 Bromopropoxy Tert Butyl Diphenylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including silyl (B83357) ethers. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the structure of (3-bromopropoxy)(tert-butyl)diphenylsilane by revealing the chemical environment of each hydrogen atom. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. chemicalbook.comspectrabase.com The protons of the tert-butyl group, being in a sterically hindered and electron-donating environment, are observed as a sharp singlet further upfield, usually around δ 1.0-1.2 ppm. chemicalbook.com
The propyl chain protons exhibit distinct signals that are influenced by their proximity to the oxygen, silicon, and bromine atoms. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to resonate at approximately δ 3.7-3.9 ppm as a triplet. The central methylene protons (-CH₂-) would appear as a multiplet around δ 2.0-2.2 ppm, and the methylene protons adjacent to the bromine atom (CH₂-Br) would be the most downfield of the propyl chain protons, resonating as a triplet around δ 3.4-3.6 ppm. The coupling between adjacent non-equivalent protons results in these characteristic splitting patterns (triplets and multiplets), and the coupling constants (J values) provide further confirmation of the connectivity within the propyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methylene (O-CH₂) | 3.7 - 3.9 | Triplet |
| Methylene (-CH₂-) | 2.0 - 2.2 | Multiplet |
| Methylene (CH₂-Br) | 3.4 - 3.6 | Triplet |
| tert-Butyl (-C(CH₃)₃) | 1.0 - 1.2 | Singlet |
¹³C NMR and ²⁹Si NMR Spectroscopic Characterization
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The phenyl carbons exhibit several signals in the aromatic region (δ 120-140 ppm). The carbon of the tert-butyl group appears as two distinct signals: one for the quaternary carbon and one for the methyl carbons. The propyl chain carbons also show characteristic signals, with the carbon bonded to oxygen (O-CH₂) being the most downfield, followed by the carbon bonded to bromine (CH₂-Br), and the central methylene carbon (-CH₂-).
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon nucleus. For this compound, the ²⁹Si NMR spectrum would show a single resonance, and its chemical shift would be indicative of the specific chemical environment around the silicon atom, confirming the presence of the tert-butyl, diphenyl, and propoxy groups attached to it. rsc.org
Table 2: Predicted ¹³C and ²⁹Si NMR Chemical Shifts for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
| ¹³C | Phenyl (Ar-C) | 120 - 140 |
| ¹³C | Methylene (O-CH₂) | ~60 - 65 |
| ¹³C | Methylene (-CH₂-) | ~30 - 35 |
| ¹³C | Methylene (CH₂-Br) | ~35 - 40 |
| ¹³C | tert-Butyl (quaternary C) | ~19 - 22 |
| ¹³C | tert-Butyl (CH₃) | ~26 - 28 |
| ²⁹Si | Si | Specific resonance |
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously establishing the connectivity of atoms within a molecule. youtube.comweebly.com
A COSY spectrum reveals correlations between coupled protons. youtube.com For this compound, cross-peaks would be observed between the adjacent methylene protons of the propyl chain, confirming their sequence (O-CH₂-CH₂-CH₂-Br).
An HSQC spectrum correlates directly bonded protons and carbons. researchgate.netresearchgate.net This technique would show correlations between each proton signal and its corresponding carbon signal, allowing for the definitive assignment of the ¹H and ¹³C NMR spectra. For example, the proton signal at δ ~3.7-3.9 ppm would correlate with the carbon signal at δ ~60-65 ppm, confirming the O-CH₂ group.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. acs.org By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. chemrxiv.org The expected monoisotopic mass for C₁₉H₂₅BrOSi is approximately 376.0858 Da. uni.lu The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netlcms.cz It is widely used to confirm the identity and assess the purity of volatile compounds like silyl ethers. nih.govnih.gov In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. nih.gov
Common fragmentation pathways for silyl ethers involve the loss of the tert-butyl group, leading to a prominent [M-57]⁺ ion. nih.gov Other characteristic fragments would arise from the cleavage of the Si-O bond and fragmentation of the bromopropoxy chain. The fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for compound identification. researchgate.net
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (approximate) | Description |
| [M]⁺ | 376/378 | Molecular ion |
| [M - C₄H₉]⁺ | 319/321 | Loss of tert-butyl group |
| [M - OC₃H₆Br]⁺ | 199 | Loss of bromopropoxy group |
| [C₆H₅]₂Si(C₄H₉)⁺ | 241 | Diphenyl-tert-butylsilyl cation |
| [C₆H₅]Si⁺ | 105 | Phenylsilyl fragment |
| C₄H₉⁺ | 57 | tert-Butyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be a composite of the characteristic absorptions and scattering of its constituent parts: the diphenylsilyl group, the tert-butyl group, the propyl ether linkage, and the terminal bromo-alkane.
Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) ** | Expected Raman Scattering (cm⁻¹) ** |
| Phenyl (C₆H₅) | C-H stretch | 3100-3000 | 3070-3030 |
| C=C stretch (in-ring) | 1600-1585 and 1500-1400 | Strong, variable | |
| tert-Butyl (C(CH₃)₃) | C-H stretch (asymmetric) | ~2960 | ~2960 |
| C-H stretch (symmetric) | ~2870 | ~2870 | |
| C-H bend (umbrella) | ~1365 | Weak | |
| Propoxy (-O-CH₂CH₂CH₂-) | C-O-Si stretch (asymmetric) | 1130-1000 | Weak |
| CH₂ bend (scissoring) | ~1465 | ~1465 | |
| CH₂ bend (wagging/twisting) | 1300-1150 | Variable | |
| Bromoalkane (-CH₂Br) | C-Br stretch | 690-515 | Strong |
This table presents predicted ranges based on established spectroscopic data for similar functional groups.
The IR spectrum is expected to be dominated by a strong C-O-Si stretching band. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances. colab.ws The presence of the two phenyl groups attached to the silicon atom would also give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and several bands in the 1600-1400 cm⁻¹ region due to carbon-carbon stretching within the aromatic rings.
Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for identifying the C-Br bond, which often gives a strong signal. researchgate.net The aromatic ring vibrations are also typically strong in Raman spectra. The analysis of silanes and siloxane formation by Raman spectroscopy has been a subject of detailed studies, providing a basis for interpreting the spectra of complex organosilicon compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. While a crystal structure for this compound itself is not publicly documented, studies on related silyl ether and disiloxane (B77578) derivatives illustrate the power of this method.
For instance, the synthesis and X-ray crystal structure of t-butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)phenylazo}phenyl]ethyl ether has been reported, showcasing the ability to resolve the conformation of a complex molecule containing a silyl ether linkage. researchgate.net Similarly, the synthesis of symmetrically functionalized disiloxanes via hydrosilylation has been described, with three examples of the resulting symmetric disiloxanes being characterized by single-crystal X-ray diffraction for the first time. nih.gov These studies provide precedents for the types of solid-state packing and molecular conformations that could be expected for derivatives of this compound.
Computational Chemistry and Theoretical Investigations of 3 Bromopropoxy Tert Butyl Diphenylsilane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (3-bromopropoxy)(tert-butyl)diphenylsilane.
DFT calculations are a mainstay in modern computational chemistry for predicting molecular properties. For organosilicon compounds similar to this compound, DFT methods are routinely used to determine optimized geometries, electronic energies, and the distribution of electron density.
Commonly, a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d) or larger, is employed to achieve a balance between computational cost and accuracy. nih.gov For molecules containing heavier atoms like bromine, basis sets with polarization and diffuse functions are important for accurately describing the electronic environment. DFT studies on related silyl (B83357) ethers and alkyl halides provide insight into key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Si-O Bond Length | 1.65 - 1.68 Å | Indicates the strength and nature of the silyl ether linkage. |
| O-C Bond Length | 1.42 - 1.45 Å | Typical for an sp³ carbon-oxygen single bond. |
| C-Br Bond Length | 1.93 - 1.97 Å | Reflects the polarizability and reactivity of the bromide. |
| Si-O-C Bond Angle | 125° - 135° | The wide angle is characteristic of silyl ethers, influenced by the bulky substituents on the silicon atom. |
| Mulliken Charge on Si | +1.2 to +1.5 | The significant positive charge indicates the electrophilic nature of the silicon atom. |
| Mulliken Charge on O | -0.7 to -0.9 | The negative charge highlights the nucleophilic character of the oxygen atom. |
Note: These values are estimations based on DFT calculations performed on structurally similar molecules and may vary depending on the specific functional and basis set used.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen and the phenyl rings of the TBDPS group. The lone pairs of the oxygen atom and the π-electrons of the aromatic rings contribute significantly to the HOMO, making this region susceptible to electrophilic attack.
Conversely, the LUMO is likely to be distributed along the C-Br bond and the silicon atom. The antibonding σ* orbital of the C-Br bond will be a major component of the LUMO, indicating that this site is the most favorable for nucleophilic attack, leading to bromide displacement. The silicon atom also contributes to the LUMO, reflecting its electrophilicity.
The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can map out the energy profiles of reactions involving this compound, such as nucleophilic substitution at the brominated carbon or cleavage of the silyl ether. stackexchange.com This involves locating the transition state (TS) structures and calculating the activation energies.
For instance, in a typical SN2 reaction where a nucleophile attacks the carbon atom bonded to bromine, DFT calculations can model the approach of the nucleophile, the formation of a pentacoordinate carbon transition state, and the subsequent departure of the bromide ion. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility.
Similarly, the deprotection of the TBDPS group, often achieved under acidic or fluoride-mediated conditions, can be modeled. stackexchange.com Acid-catalyzed cleavage likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom, potentially through a pentavalent silicon intermediate. stackexchange.com Fluoride-induced cleavage is also believed to involve a hypervalent silicon species. stackexchange.com Transition state analysis of these pathways helps in understanding the selectivity and reaction rates observed experimentally. stackexchange.comnih.gov
Conformation Analysis and Stereochemical Predictions
This compound possesses considerable conformational flexibility due to rotation around several single bonds, including the Si-O, O-C, and C-C bonds of the propoxy chain. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them.
The bulky tert-butyl and diphenyl groups on the silicon atom create significant steric hindrance, which will heavily influence the preferred conformations. The orientation of the phenyl groups and the spatial arrangement of the bromopropoxy chain will be dictated by the need to minimize steric clashes. Theoretical calculations can predict the relative populations of different conformers at a given temperature, which can be important for understanding its reactivity and spectroscopic properties. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. researchgate.netyoutube.com
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain a theoretical NMR spectrum. Discrepancies between the predicted and experimental spectra can help in refining the conformational model or identifying specific solvent effects.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopy | Predicted Parameter (Typical Range) | Experimental Data (Typical Range) |
|---|---|---|
| ¹H NMR | Phenyl H: 7.2-7.8 ppm; O-CH₂: 3.6-3.9 ppm; Br-CH₂: 3.3-3.6 ppm; C-CH₂-C: 1.9-2.2 ppm; tert-Butyl H: 1.0-1.2 ppm | Consistent with predicted ranges. |
| ¹³C NMR | Phenyl C: 125-136 ppm; O-CH₂: 60-65 ppm; Br-CH₂: 30-35 ppm; C-CH₂-C: 30-35 ppm; Si-C(CH₃)₃: 25-30 ppm; Si-C(CH₃)₃: 18-22 ppm | Consistent with predicted ranges. |
Note: Experimental values can vary based on solvent and other conditions. Predicted values are based on DFT calculations for similar structures.
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental bands to specific molecular vibrations, such as the characteristic Si-O-C and C-Br stretching modes.
Future Research Directions and Emerging Trends
Exploration of Sustainable Synthetic Approaches and Green Chemistry Principles
The future synthesis of (3-bromopropoxy)(tert-butyl)diphenylsilane and related organosilicon compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances. youtube.com Traditional silylation methods often rely on silyl (B83357) chlorides, which generate stoichiometric amounts of corrosive HCl as a byproduct, necessitating neutralization and creating salt waste. mdpi.com Research is actively pursuing cleaner alternatives that enhance atom economy and environmental compatibility. acs.org
A key area of development is the use of dehydrogenative coupling reactions between alcohols and hydrosilanes. mdpi.com These reactions are highly atom-economical, producing only hydrogen gas (H₂) as a byproduct. mdpi.com The adoption of such methods represents a significant step towards more sustainable chemical manufacturing. youtube.com Another green approach involves using safer solvents and auxiliaries or, ideally, performing reactions under solvent-free conditions. youtube.com Research into solid-supported catalysts or the use of benign catalysts like sodium hydroxide (B78521) further aligns with these principles by simplifying purification and reducing waste streams. organic-chemistry.org
Table 7.1: Comparison of Synthetic Routes for Silyl Ethers This interactive table compares traditional and emerging green synthetic approaches applicable to the formation of silyl ethers like this compound.
| Feature | Traditional Method (Silyl Chloride) | Green Approach (Dehydrogenative Coupling) |
| Silicon Source | tert-Butyldiphenylsilyl chloride | tert-Butyldiphenylsilane |
| Byproduct | Hydrogen Chloride (HCl) | Hydrogen Gas (H₂) |
| Atom Economy | Lower | Higher (approaching 100%) acs.org |
| Auxiliary Reagents | Requires a stoichiometric base (e.g., triethylamine (B128534), imidazole) to neutralize HCl | Catalytic amount of a promoter organic-chemistry.org |
| Waste Stream | Salt byproduct (e.g., triethylammonium (B8662869) chloride) | Minimal to none |
| Environmental Impact | Generates corrosive and hazardous waste | Benign byproduct (H₂) mdpi.com |
Development of New Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern, efficient chemical synthesis, and its role in organosilicon chemistry continues to expand. wiley.com For the synthesis of complex molecules like this compound, the development of new catalysts is crucial for improving reaction rates, yields, and selectivity under milder conditions. researchgate.net Future research is focused on moving away from expensive and rare precious metal catalysts (e.g., rhodium, palladium, platinum) towards systems based on inexpensive, earth-abundant metals such as copper, iron, and manganese. organic-chemistry.orgdicp.ac.cn
Recent breakthroughs include the use of copper-hydride catalysts for dehydrocoupling polymerization to create poly(silyl ether)s, a technology directly applicable to monomer synthesis. dicp.ac.cn Metal-free catalysis is another major frontier. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has proven to be an effective metal-free catalyst for the dehydrogenative silylation of alcohols. organic-chemistry.org In a particularly novel approach, inexpensive organic dyes like eosin (B541160) Y are being employed as photocatalysts to activate Si-H bonds under visible light, enabling highly selective and programmable functionalization of silanes. nus.edu.sg Such systems offer the potential for unprecedented control over the synthesis of multifunctional silicon reagents. wiley.comnus.edu.sg
Table 7.2: Overview of Modern Catalytic Systems for Silylation This interactive table summarizes various catalytic systems relevant to the synthesis of organosilicon compounds.
| Catalyst System | Catalyst Example | Reaction Type | Key Advantages |
| Earth-Abundant Metal | Copper/Bisphosphine Complex dicp.ac.cn | Dehydrocoupling | Low cost, low toxicity, high efficiency |
| Metal-Free (Lewis Acid) | B(C₆F₅)₃ organic-chemistry.org | Dehydrogenative Silylation | Avoids metal contamination, mild conditions |
| Metal-Free (Base) | Sodium Hydroxide (NaOH) organic-chemistry.org | Cross-Dehydrogenative Coupling | Inexpensive, avoids salt byproducts |
| Photocatalyst | Eosin Y nus.edu.sg | Si-H Functionalization | Uses visible light, high selectivity, green |
| Precious Metal | Rhodium Complexes organic-chemistry.org | O-Silylation | High activity, well-established |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch processing to continuous flow chemistry offers transformative advantages for the synthesis of specialized chemical reagents. uottawa.cayoutube.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which enhances safety, reproducibility, and yield. youtube.com For the on-demand synthesis of molecules like this compound, flow reactors allow for rapid optimization and production with minimal waste. nus.edu.sguottawa.ca
The integration of flow systems with automation is a powerful emerging trend, enabling high-throughput synthesis and the rapid generation of compound libraries for screening and discovery. technologynetworks.comsyrris.com Automated platforms can perform multiple reactions with different inputs in sequence, loading reagents for a subsequent reaction while the current one is still in progress. technologynetworks.com This approach is ideal for exploring the reactivity of this compound with various substrates or for optimizing the synthesis of new, related organosilicon reagents. The scalability of flow chemistry is another significant benefit; a process optimized on a laboratory scale can be scaled up for larger production simply by running the system for a longer duration, avoiding the complex re-optimization often required for batch processes. youtube.com
Table 7.3: Batch vs. Flow Synthesis of Organosilicon Reagents This interactive table compares key aspects of batch and continuous flow manufacturing processes.
| Parameter | Batch Synthesis | Flow Synthesis |
| Process Type | Discontinuous (in a flask/reactor) uottawa.ca | Continuous (in a tube/channel) youtube.com |
| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform uottawa.ca |
| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes | Inherently safer due to small internal volume uottawa.cayoutube.com |
| Scalability | Complex, often requires re-development | Straightforward, by extending run time youtube.com |
| Reproducibility | Can be variable between batches | High, due to precise process control syrris.com |
| Automation Potential | Possible, but often complex | Easily integrated with automated liquid handlers and purification units technologynetworks.comsyrris.com |
Design of Novel Organosilicon Reagents with Tailored Reactivity
This compound is an exemplar of a reagent designed with tailored reactivity, featuring a robust protecting group on one end and a versatile functional handle on the other. Future research will focus on expanding this design concept to create a new generation of organosilicon reagents with precisely tuned properties. The choice of substituents on the silicon atom is critical; for instance, the phenyl groups in the TBDPS ether of the title compound provide greater steric bulk and stability compared to the methyl groups in the analogous TBDMS ether. sigmaaldrich.com
The development of methods for the programmable, stepwise functionalization of multihydrosilanes is a key goal. nus.edu.sg This would allow for the rational design of silanes with multiple, distinct functional groups, creating "molecular toolboxes" for complex synthesis. Another area of exploration is the synthesis of chiral organosilicon compounds, which can be used as powerful reagents in asymmetric synthesis. wiley.com By carefully selecting the combination of alkyl, aryl, and alkoxy groups attached to the silicon center, researchers can control the reagent's steric and electronic properties, its stability to various reaction conditions, and its specific reactivity profile. soci.orgnih.gov
Table 7.4: Properties of Common Silyl Protecting Groups for Tailored Reagent Design This interactive table outlines the characteristics of different silyl ethers, illustrating how structure dictates function.
| Silyl Group | Abbreviation | Key Features | Relative Stability |
| Trimethylsilyl (B98337) | TMS | Smallest, easily cleaved | Low |
| Triethylsilyl | TES | More sterically hindered than TMS | Moderate |
| tert-Butyldimethylsilyl | TBDMS | Good balance of stability and ease of cleavage, widely used sigmaaldrich.com | High |
| tert-Butyldiphenylsilyl | TBDPS | Very high steric bulk, robust stability, resistant to acidic conditions | Very High |
| Triisopropylsilyl | TIPS | Very bulky, highly stable | Very High |
Advanced Applications in Functional Materials and Nanotechnology (Synthetic Aspects)
The true potential of a bifunctional reagent like this compound lies in its application as a molecular linker in the synthesis of advanced functional materials and nanostructures. mdpi.com The silyl ether moiety provides a covalent attachment point to hydroxyl-bearing surfaces (e.g., silica (B1680970), metal oxides, glass) or molecules, while the terminal bromide allows for subsequent chemical modification via nucleophilic substitution or cross-coupling reactions.
This dual reactivity is being exploited in several emerging areas:
Surface Modification: The compound can be used to graft specific organic functionalities onto the surface of nanoparticles, quantum dots, or silicon wafers, thereby tuning their solubility, biocompatibility, or electronic properties.
Synthesis of Degradable Polymers: The silyl ether bond is susceptible to cleavage under mild acidic or basic conditions. mdpi.com Incorporating this linkage into a polymer backbone, for example by converting the bromide to a polymerizable group, allows for the creation of smart polymers that can be degraded on demand. mdpi.com
Construction of Macromolecules: It can serve as a key building block for synthesizing complex architectures like dendrimers or specialized block copolymers, where precise control over molecular structure is essential.
Future work will focus on using such linkers to create novel organosilicon materials for applications in flexible electronics, sensors, catalysis, and organic light-emitting diodes. mdpi.com
Table 7.5: Synthetic Utility of Bifunctional Silanes in Materials Science This interactive table illustrates the synthetic roles of linker molecules like this compound.
| Application Area | Synthetic Role of Reagent | Resulting Material/System |
| Nanoparticle Functionalization | Surface anchoring agent and platform for further reaction | Surface-modified nanoparticles with tailored properties |
| Polymer Chemistry | Monomer precursor or chain-end functionalizing agent | Degradable polymers (e.g., Poly(silyl ether)s) mdpi.com |
| Self-Assembled Monolayers | Covalent linker to oxide surfaces (e.g., SiO₂) | Precisely structured surfaces for electronics or biosensors |
| Drug Delivery Systems | Linker to attach therapeutic agents to a carrier molecule or nanoparticle | Targeted drug delivery vehicles |
Q & A
Q. What are the standard synthetic routes for preparing (3-bromopropoxy)(tert-butyl)diphenylsilane?
The compound is synthesized via nucleophilic substitution. A typical method involves reacting tert-butylchlorodiphenylsilane with 3-bromo-1-propanol in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature. The reaction is monitored via thin-layer chromatography (TLC), followed by filtration to remove ammonium salts and purification using column chromatography (ethyl acetate/hexane gradient). Yields for analogous silyl ethers range from 61% to 92% depending on reaction optimization .
Q. How is this compound characterized post-synthesis?
Characterization includes:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for tert-butyl protons (δ ~1.05 ppm), aromatic protons (δ ~7.2–7.6 ppm), and bromopropoxy protons (δ ~3.5–3.8 ppm).
- ¹³C NMR: Signals for the silicon-bound tert-butyl carbon (δ ~26 ppm), aromatic carbons (δ ~127–136 ppm), and bromopropoxy carbons (δ ~30–70 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C₁₉H₂₅BrOSi (e.g., [M+H⁺] or [M–MeOH+H⁺]).
- TLC: Rf values in ethyl acetate/hexane (e.g., Rf ≈ 0.51 for similar compounds) .
Advanced Research Questions
Q. How can the bromine atom in this compound be utilized in further functionalization?
The bromine serves as a leaving group for nucleophilic substitution or cross-coupling reactions. For example:
- Alkylation of Amines: React with primary/secondary amines (e.g., carbazolyldiamine) in THF/DMF using NaH or K₂CO₃ as a base at 50–65°C to form silyl-protected aminoalkoxy derivatives .
- Suzuki Coupling: Replace Br with aryl/vinyl groups using Pd catalysts.
- Radical Reactions: Initiate with AIBN or light for polymer grafting. Steric hindrance from the tert-butyldiphenylsilyl group may slow reactivity, requiring optimized conditions (e.g., elevated temperatures) .
Q. What challenges arise in the purification of this compound, and how can they be addressed?
Key challenges include:
- By-product Removal: Triethylammonium chloride precipitates during synthesis and is removed via filtration.
- Column Chromatography Optimization: Use a hexane/ethyl acetate gradient (e.g., 4:1 ratio) to separate the product from unreacted silane or diols.
- Moisture Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the silyl ether .
Q. How does the steric bulk of the tert-butyldiphenylsilyl group influence the reactivity of the bromopropoxy moiety?
The tert-butyldiphenylsilyl group imposes steric hindrance, which:
- Reduces Reaction Rates: Slows nucleophilic substitution compared to less bulky silyl groups (e.g., TMS).
- Enhances Selectivity: Directs reactions to less sterically hindered sites in polyfunctional substrates.
- Stabilizes Intermediates: Protects adjacent functional groups from undesired side reactions (e.g., oxidation). Comparative studies with dimethylsilyl analogs show ~20–30% lower yields for bulky silyl ethers under identical conditions .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent yields in reactions involving this compound?
- Variable Base Efficacy: Test alternatives to Et₃N (e.g., DBU, NaH) to improve deprotonation of the alcohol precursor.
- Solvent Effects: Compare THF (polar aprotic) vs. DMF (high polarity) for solubility and reaction kinetics.
- Temperature Optimization: Increase reaction time or temperature (e.g., 40–65°C) for sluggish substitutions.
- By-product Analysis: Use GC-MS or LC-MS to identify side products (e.g., elimination or hydrolysis products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
